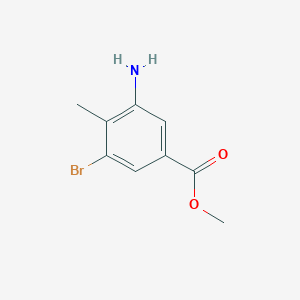

Methyl 3-amino-5-bromo-4-methylbenzoate

Description

BenchChem offers high-quality Methyl 3-amino-5-bromo-4-methylbenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-amino-5-bromo-4-methylbenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-amino-5-bromo-4-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c1-5-7(10)3-6(4-8(5)11)9(12)13-2/h3-4H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXVMWNWKILQIHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1Br)C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60646423 | |

| Record name | Methyl 3-amino-5-bromo-4-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223519-11-7 | |

| Record name | Benzoic acid, 3-amino-5-bromo-4-methyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=223519-11-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-amino-5-bromo-4-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Methyl 3-amino-5-bromo-4-methylbenzoate: A Comprehensive Technical Guide for Researchers

CAS Number: 223519-11-7

Authored by: A Senior Application Scientist

Abstract

This technical guide provides an in-depth overview of Methyl 3-amino-5-bromo-4-methylbenzoate, a key chemical intermediate for researchers, scientists, and professionals in drug development. This document elucidates its chemical identity, physicochemical properties, a proposed synthesis protocol, and its potential applications in medicinal chemistry. Additionally, it covers essential safety and handling procedures to ensure its proper use in a laboratory setting.

Introduction: A Versatile Building Block

Methyl 3-amino-5-bromo-4-methylbenzoate is a substituted aromatic compound with a unique arrangement of functional groups—an amine, a bromine atom, and a methyl ester—on a toluene scaffold. This trifunctional nature makes it a valuable and versatile building block in organic synthesis, particularly for the construction of complex molecular architectures required for active pharmaceutical ingredients (APIs). The strategic placement of the bromo and amino groups allows for selective and diverse chemical modifications, such as cross-coupling reactions and amide bond formations, respectively. This guide aims to provide a comprehensive resource for utilizing this compound to its full potential in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a chemical is fundamental to its application in research. The key properties of Methyl 3-amino-5-bromo-4-methylbenzoate are summarized in the table below.

| Property | Value | Source |

| CAS Number | 223519-11-7 | [1][2][3][4][5][6][7][8] |

| Molecular Formula | C₉H₁₀BrNO₂ | [3][5][6] |

| Molecular Weight | 244.09 g/mol | [2][5][6] |

| IUPAC Name | methyl 3-amino-5-bromo-4-methylbenzoate | [2] |

| Synonyms | 3-Amino-5-bromo-4-methyl-benzoic acid methyl ester, 5-AMINO-3-BROMO-4-METHYL-1-CARBOXYLIC ACID METHYL ESTER | [1][4] |

| Appearance | Solid (form may vary) | |

| Purity | Typically ≥97% | [1][2][5][6] |

| Storage Temperature | 2-8°C, in a dry, dark place | [4] |

Synthesis of Methyl 3-amino-5-bromo-4-methylbenzoate: A Proposed Pathway

Proposed Synthetic Workflow

The overall transformation involves three key steps: esterification of the carboxylic acid, bromination of the aromatic ring, and reduction of the nitro group to an amine. The order of these steps is crucial to ensure the correct regioselectivity of the final product.

Caption: Proposed synthetic workflow for Methyl 3-amino-5-bromo-4-methylbenzoate.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Esterification of 4-Methyl-3-nitrobenzoic Acid

-

Rationale: The initial step is the protection of the carboxylic acid functionality as a methyl ester. This is a standard Fischer esterification reaction.

-

Procedure:

-

To a solution of 4-methyl-3-nitrobenzoic acid (1.0 eq) in methanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

-

Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate (3 x 10 volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain Methyl 4-methyl-3-nitrobenzoate.

-

Step 2: Bromination of Methyl 4-methyl-3-nitrobenzoate

-

Rationale: The next step is the regioselective bromination of the aromatic ring. The methyl group is an ortho-, para-director, while the nitro and ester groups are meta-directors. The position ortho to the methyl group and meta to the nitro and ester groups is the most activated for electrophilic substitution.

-

Procedure:

-

Dissolve Methyl 4-methyl-3-nitrobenzoate (1.0 eq) in concentrated sulfuric acid (5 volumes) at 0 °C.

-

Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC.

-

Carefully pour the reaction mixture onto crushed ice and extract the product with dichloromethane (3 x 10 volumes).

-

Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography to yield Methyl 5-bromo-4-methyl-3-nitrobenzoate.

-

Step 3: Reduction of the Nitro Group

-

Rationale: The final step is the reduction of the nitro group to an amine. A common and effective method for this transformation is the use of iron powder in the presence of an acidic catalyst.

-

Procedure:

-

To a mixture of Methyl 5-bromo-4-methyl-3-nitrobenzoate (1.0 eq) in ethanol and water (5:1, 10 volumes), add iron powder (3.0 eq) and ammonium chloride (0.5 eq).

-

Heat the mixture to reflux and stir vigorously for 2-4 hours, monitoring by TLC.

-

Upon completion, filter the hot reaction mixture through a pad of celite and wash the filter cake with hot ethanol.

-

Concentrate the filtrate under reduced pressure to remove ethanol.

-

Extract the aqueous residue with ethyl acetate (3 x 10 volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the final product, Methyl 3-amino-5-bromo-4-methylbenzoate.

-

Applications in Drug Discovery and Medicinal Chemistry

The structural features of Methyl 3-amino-5-bromo-4-methylbenzoate make it a promising scaffold for the synthesis of novel therapeutic agents.

Role as a Pharmaceutical Intermediate

Pharmaceutical intermediates are crucial chemical compounds that serve as the building blocks in the synthesis of APIs. The presence of multiple reaction sites on Methyl 3-amino-5-bromo-4-methylbenzoate allows for its incorporation into a variety of complex molecules.

-

Amine Functionality: The primary amine group can be readily acylated to form amides, sulfonamides, or ureas, which are common functionalities in many drug molecules. It can also participate in reductive amination and other C-N bond-forming reactions.

-

Bromo Substituent: The bromine atom serves as a versatile handle for various cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. These reactions are fundamental in modern drug discovery for constructing complex molecular frameworks.

-

Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides or serve as a key interacting group with biological targets.

Potential in Kinase Inhibitor Synthesis

Many kinase inhibitors, a significant class of anti-cancer drugs, feature a substituted aniline core. While there is no direct evidence of Methyl 3-amino-5-bromo-4-methylbenzoate being used in the synthesis of known kinase inhibitors, its structure is analogous to intermediates used in the synthesis of drugs like Nilotinib, where a similar substituted aminobenzoic acid derivative is a key precursor. The unique substitution pattern of this compound could lead to the development of novel kinase inhibitors with altered selectivity and potency profiles.

Caption: Potential synthetic utility of Methyl 3-amino-5-bromo-4-methylbenzoate in drug discovery.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling Methyl 3-amino-5-bromo-4-methylbenzoate.

Hazard Identification

Based on available data from suppliers, the compound is classified with the following hazard statements:

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

The signal word for this compound is Warning .[1]

Recommended Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are required.

-

Hand Protection: Wear compatible chemical-resistant gloves.

-

Skin and Body Protection: A lab coat and appropriate protective clothing should be worn.

-

Respiratory Protection: Use in a well-ventilated area or with a fume hood. If ventilation is inadequate, a NIOSH-approved respirator may be necessary.

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4] Recommended storage temperature is 2-8°C.[4]

First Aid Measures

-

If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.

-

In Case of Skin Contact: Immediately wash with plenty of soap and water. If skin irritation persists, seek medical attention.

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

If Inhaled: Move the person into fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.

Conclusion

Methyl 3-amino-5-bromo-4-methylbenzoate is a chemical intermediate with significant potential for application in organic synthesis, particularly in the field of drug discovery. Its multifunctional nature provides a versatile platform for the creation of complex and novel molecular structures. This guide has provided a comprehensive overview of its properties, a proposed synthetic route, potential applications, and essential safety information to aid researchers in its effective and safe utilization.

References

-

METHYL 3-AMINO-5-BROMO-4-METHYLBENZOATE [P92116]. (n.d.). ChemUniverse. Retrieved January 11, 2026, from [Link]

-

Methyl 3-amino-5-bromo-4-methylbenzoate. (n.d.). ChemSrc. Retrieved January 11, 2026, from [Link]

-

METHYL 3-AMINO-5-BROMO-4-METHYLBENZOATE [P92116]. (n.d.). ChemUniverse. Retrieved January 11, 2026, from [Link]

-

Methyl 3-amino-4-methylbenzoate | C9H11NO2 | CID 337778. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

-

Methyl 3-amino-4-hydroxybenzoate. (n.d.). NIST WebBook. Retrieved January 11, 2026, from [Link]

- Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. (2006). Google Patents.

- Method for producing 3-bromomethylbenzoic acids. (2003). Google Patents.

-

Pharma API Intermediates. (n.d.). Pharma Noble Chem Ltd. Retrieved January 11, 2026, from [Link]

Sources

- 1. 3-Amino-5-bromo-4-methyl-benzoic acid methyl ester | 223519-11-7 [sigmaaldrich.com]

- 2. 223519-11-7 | Methyl 3-amino-5-bromo-4-methylbenzoate - AiFChem [aifchem.com]

- 3. chemscene.com [chemscene.com]

- 4. 223519-11-7|Methyl 3-amino-5-bromo-4-methylbenzoate|BLD Pharm [bldpharm.com]

- 5. chemuniverse.com [chemuniverse.com]

- 6. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents [patents.google.com]

- 7. WO2003022800A1 - Method for producing 3-bromomethylbenzoic acids - Google Patents [patents.google.com]

- 8. 5-AMINO-3-BROMO-4-METHYL-1-CARBOXYLIC ACID METHYL ESTER | 223519-11-7 [chemicalbook.com]

An In-depth Technical Guide to Methyl 3-amino-5-bromo-4-methylbenzoate

Introduction

Methyl 3-amino-5-bromo-4-methylbenzoate is a substituted aromatic compound with significant potential as a versatile building block in organic synthesis. Its unique arrangement of functional groups—an amine, a bromine atom, a methyl group, and a methyl ester on a benzene ring—makes it a valuable intermediate for the development of complex molecular architectures. This guide provides a comprehensive overview of its physical properties, a proposed synthetic pathway, analytical characterization, and essential safety protocols, tailored for researchers and professionals in chemical synthesis and drug development. The strategic placement of its substituents allows for a wide range of chemical transformations, making it a key component in the synthesis of novel pharmaceutical agents, agrochemicals, and materials.

Core Compound Properties and Identification

Precise identification is paramount for ensuring experimental reproducibility and safety. The fundamental properties of Methyl 3-amino-5-bromo-4-methylbenzoate are summarized below.

| Property | Value | Source |

| IUPAC Name | Methyl 3-amino-5-bromo-4-methylbenzoate | - |

| CAS Number | 223519-11-7 | [1] |

| Molecular Formula | C₉H₁₀BrNO₂ | [1] |

| Molecular Weight | 244.09 g/mol | [1] |

| Purity (Typical) | ≥97% | [1] |

| MDL Number | MFCD07773038 | [1] |

Proposed Synthesis Workflow

Experimental Protocol: A Proposed Synthesis

-

Step 1: Esterification of 3-Amino-4-methylbenzoic Acid.

-

To a solution of 3-amino-4-methylbenzoic acid (1.0 eq) in anhydrous methanol (approx. 0.2-0.3 M), cool the flask to 0°C in an ice bath.

-

Slowly add thionyl chloride (SOCl₂) (2.2 eq) dropwise. The addition is exothermic and releases HCl gas, requiring proper ventilation.

-

After addition, remove the ice bath and reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove excess methanol and SOCl₂.

-

Neutralize the residue carefully with a saturated aqueous sodium bicarbonate (NaHCO₃) solution and extract the product with ethyl acetate.

-

Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent to yield crude Methyl 3-amino-4-methylbenzoate.[2]

-

-

Step 2: Regioselective Bromination.

-

Dissolve the crude Methyl 3-amino-4-methylbenzoate (1.0 eq) from the previous step in a suitable solvent such as acetic acid or dichloromethane.

-

The amino and methyl groups are ortho, para-directing activators. The position ortho to the amino group and meta to the ester is the most sterically accessible and electronically favorable position for electrophilic substitution.

-

Slowly add a solution of N-Bromosuccinimide (NBS) (1.0-1.1 eq) or elemental bromine (Br₂) portion-wise at room temperature while protecting the reaction from light.

-

Stir the mixture for 2-4 hours or until TLC indicates the consumption of the starting material.

-

Quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted bromine.

-

Extract the product with an organic solvent, wash with brine, and dry over anhydrous Na₂SO₄.

-

Purify the crude product via column chromatography on silica gel to obtain pure Methyl 3-amino-5-bromo-4-methylbenzoate.

-

Visualization of Proposed Synthesis

Caption: Proposed two-step synthesis of the target compound.

Analytical Characterization Profile

A robust analytical workflow is crucial for confirming the identity and purity of the synthesized compound. Based on its structure, the following spectral characteristics are expected.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum should exhibit distinct signals corresponding to each unique proton environment.

-

Aromatic Protons: Two singlets are expected in the aromatic region (approx. δ 7.0-8.0 ppm), corresponding to the two non-equivalent protons on the benzene ring.

-

Amine Protons (-NH₂): A broad singlet, typically in the range of δ 3.5-5.0 ppm, which can exchange with D₂O.

-

Ester Methyl Protons (-OCH₃): A sharp singlet around δ 3.8-3.9 ppm, integrating to three protons.

-

Ring Methyl Protons (-CH₃): A sharp singlet around δ 2.2-2.4 ppm, integrating to three protons.

-

-

¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton.

-

Carbonyl Carbon (-C=O): A signal in the downfield region, typically δ 165-170 ppm.

-

Aromatic Carbons: Six distinct signals are expected in the δ 110-150 ppm range, with carbons attached to bromine and nitrogen showing characteristic shifts.

-

Ester Methyl Carbon (-OCH₃): A signal around δ 51-53 ppm.

-

Ring Methyl Carbon (-CH₃): A signal in the aliphatic region, typically δ 15-20 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups. Expected absorption peaks for Methyl 3-amino-5-bromo-4-methylbenzoate would be similar to those seen in methyl-3-nitrobenzoate, with adjustments for the amine group.[3]

-

N-H Stretch: A pair of medium-intensity peaks in the 3300-3500 cm⁻¹ region, characteristic of a primary amine.

-

C-H Stretch (Aromatic/Aliphatic): Signals just above and below 3000 cm⁻¹.

-

C=O Stretch (Ester): A strong, sharp absorption peak around 1700-1725 cm⁻¹.[3]

-

C=C Stretch (Aromatic): Peaks in the 1550-1600 cm⁻¹ region.[3]

-

C-O Stretch (Ester): A strong signal in the 1200-1300 cm⁻¹ range.[3]

-

C-Br Stretch: A peak in the fingerprint region, typically 500-650 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and isotopic distribution.

-

Molecular Ion Peak (M⁺): Expect a pair of peaks at m/z 243 and 245, corresponding to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio. The exact mass would be 242.98949 Da.[4]

Reactivity and Applications

The molecule's functional groups provide multiple sites for further chemical modification, making it a valuable intermediate.

Caption: Primary reactive sites on the molecule.

-

Amino Group: Can undergo diazotization to be converted into a wide range of other functional groups (e.g., -OH, -CN, -X) via Sandmeyer-type reactions. It can also be acylated or alkylated.

-

Bromine Atom: Serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of C-C, C-N, and C-O bonds.

-

Ester Group: Can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to acid chlorides, amides, or other derivatives.

-

Aromatic Ring: The remaining unsubstituted position on the ring can potentially undergo further electrophilic substitution, although the existing substitution pattern may pose steric hindrance.

This trifunctional handle makes the compound an ideal scaffold for building diverse chemical libraries aimed at discovering new bioactive molecules.

Safety and Handling

While a specific Safety Data Sheet (SDS) for Methyl 3-amino-5-bromo-4-methylbenzoate is not widely available, data from closely related structural isomers suggest that it should be handled with care. Compounds like Methyl 2-amino-5-bromo-3-methylbenzoate are classified as harmful if swallowed and cause skin and eye irritation.[4]

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[5][6]

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[5]

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[5][6]

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place, away from oxidizing agents.[5]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[5]

Conclusion

Methyl 3-amino-5-bromo-4-methylbenzoate is a strategically functionalized arene with considerable utility in synthetic chemistry. This guide has detailed its core physical properties, outlined a viable synthetic approach, and discussed its analytical characterization and reactivity. By leveraging its distinct functional groups, researchers can access a wide array of complex molecules, making it a valuable asset in the fields of medicinal chemistry and material science. Adherence to strict safety protocols is essential when handling this and related chemical entities.

References

-

PubChem. Methyl 4-amino-3-bromobenzoate. National Center for Biotechnology Information. [Link]

-

PubChem. Methyl 3-amino-4-methylbenzoate. National Center for Biotechnology Information. [Link]

-

PubChem. Methyl 2-amino-5-bromo-3-methylbenzoate. National Center for Biotechnology Information. [Link]

-

Alfa Aesar. Material Safety Data Sheet: Methyl benzoate. (2011). [Link]

-

ChemUniverse. METHYL 3-AMINO-5-BROMO-4-METHYLBENZOATE [P92116]. [Link]

-

Chegg. how to interpret the IR, HNMR and carbon NMR of methyl nitro benzoate.?. [Link]

Sources

- 1. chemuniverse.com [chemuniverse.com]

- 2. Methyl 3-amino-4-methylbenzoate synthesis - chemicalbook [chemicalbook.com]

- 3. homework.study.com [homework.study.com]

- 4. Methyl 2-amino-5-bromo-3-methylbenzoate | C9H10BrNO2 | CID 2763413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. chemicalbook.com [chemicalbook.com]

An In-Depth Technical Guide to Methyl 3-amino-5-bromo-4-methylbenzoate: A Key Intermediate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry, the strategic design and synthesis of small molecule inhibitors remain a cornerstone of therapeutic innovation. Among the vast arsenal of chemical building blocks, substituted aromatic compounds play a pivotal role, offering a scaffold for the construction of complex molecular architectures with tailored biological activities. This guide focuses on a particularly valuable, yet often overlooked, intermediate: Methyl 3-amino-5-bromo-4-methylbenzoate. With a molecular weight of 244.09 g/mol , this compound represents a critical nexus in the synthetic pathways of several targeted therapies, most notably in the fight against chronic myeloid leukemia.

This document moves beyond a simple recitation of chemical properties. As a senior application scientist, my objective is to provide a comprehensive and practical resource that delves into the why behind the how. We will explore the strategic importance of its functional groups, detail its synthesis with an emphasis on mechanistic understanding, and illuminate its application in the context of sophisticated drug design, all while upholding the highest standards of scientific integrity and safety.

Section 1: Core Molecular Attributes and Physicochemical Properties

Methyl 3-amino-5-bromo-4-methylbenzoate is a polysubstituted benzene derivative. Its structure is characterized by a methyl ester, an amino group, a bromine atom, and a methyl group, each imparting specific reactivity and steric and electronic properties to the molecule. These features make it a versatile synthon for further chemical modifications.

| Property | Value | Source |

| Molecular Weight | 244.09 g/mol | |

| Molecular Formula | C₉H₁₀BrNO₂ | |

| CAS Number | 223519-11-7 | |

| Appearance | Expected to be a solid | |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane | General chemical principles |

Section 2: Strategic Synthesis of Methyl 3-amino-5-bromo-4-methylbenzoate

The synthesis of Methyl 3-amino-5-bromo-4-methylbenzoate is a multi-step process that requires careful control of reaction conditions to achieve the desired substitution pattern. A plausible and efficient synthetic route starts from the commercially available 3-amino-4-methylbenzoic acid.

Plausible Synthetic Pathway

The overall synthetic strategy involves two key transformations: esterification of the carboxylic acid and subsequent bromination of the aromatic ring.

Caption: Plausible synthetic workflow for Methyl 3-amino-5-bromo-4-methylbenzoate.

Detailed Experimental Protocols

Step 1: Esterification of 3-Amino-4-methylbenzoic Acid

The initial step is the conversion of the carboxylic acid to its corresponding methyl ester. A common and effective method is Fischer esterification, which involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst.

-

Rationale: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. The use of excess methanol drives the equilibrium towards the formation of the ester.

Protocol:

-

To a solution of 3-amino-4-methylbenzoic acid (1 equivalent) in anhydrous methanol (10-20 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with a suitable organic solvent, such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Methyl 3-amino-4-methylbenzoate.[1]

Step 2: Bromination of Methyl 3-amino-4-methylbenzoate

The subsequent step is the regioselective bromination of the aromatic ring. The activating and ortho-, para-directing amino group, and the weakly activating methyl group will direct the electrophilic substitution. The position ortho to the amino group and meta to the methyl ester is the most likely site for bromination. N-Bromosuccinimide (NBS) is a suitable brominating agent for this transformation.

-

Rationale: The amino group is a strongly activating and ortho-, para-directing group. The methyl group is also activating and ortho-, para-directing. The methyl ester is a deactivating and meta-directing group. The position ortho to the powerful amino directing group is the most nucleophilic and therefore the most reactive towards electrophilic bromination.

Protocol:

-

Dissolve Methyl 3-amino-4-methylbenzoate (1 equivalent) in a suitable solvent such as dichloromethane or chloroform.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-Bromosuccinimide (1-1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Allow the reaction to stir at 0 °C and monitor its progress by TLC.

-

Once the reaction is complete, quench with an aqueous solution of sodium thiosulfate to remove any unreacted bromine.

-

Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain Methyl 3-amino-5-bromo-4-methylbenzoate.

Section 3: Characterization and Spectroscopic Analysis

Due to the lack of publicly available experimental spectra for Methyl 3-amino-5-bromo-4-methylbenzoate, the following are expected spectroscopic data based on the analysis of closely related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl ester protons, the methyl group protons, and the amine protons. The two aromatic protons will likely appear as singlets due to the substitution pattern. The chemical shifts (δ) are estimated to be in the following regions:

-

Aromatic protons: ~7.0-8.0 ppm

-

Amine (NH₂) protons: ~4.0-5.0 ppm (broad singlet)

-

Methyl ester (-OCH₃) protons: ~3.8 ppm (singlet)

-

Methyl (-CH₃) protons: ~2.2 ppm (singlet)

-

-

¹³C NMR: The carbon NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule. The estimated chemical shifts (δ) are:

-

Carbonyl carbon (-C=O): ~165-170 ppm

-

Aromatic carbons: ~110-150 ppm

-

Methyl ester carbon (-OCH₃): ~52 ppm

-

Methyl carbon (-CH₃): ~15-20 ppm

-

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

-

N-H stretching (amine): ~3300-3500 cm⁻¹ (two bands for a primary amine)

-

C-H stretching (aromatic and aliphatic): ~2850-3100 cm⁻¹

-

C=O stretching (ester): ~1700-1730 cm⁻¹

-

C=C stretching (aromatic): ~1450-1600 cm⁻¹

-

C-N stretching: ~1250-1350 cm⁻¹

-

C-O stretching (ester): ~1100-1300 cm⁻¹

-

C-Br stretching: ~500-600 cm⁻¹

Section 4: Application in Drug Discovery and Development

Methyl 3-amino-5-bromo-4-methylbenzoate is a valuable intermediate in the synthesis of targeted therapies, particularly tyrosine kinase inhibitors (TKIs). Its structural features allow for its incorporation into the core scaffold of these drugs.

Role as a Precursor to Bcr-Abl Tyrosine Kinase Inhibitors

A closely related analog, Methyl 3-amino-4-methylbenzoate, is a known key intermediate in the synthesis of Nilotinib and Imatinib , which are used to treat chronic myeloid leukemia (CML).[2] These drugs function by inhibiting the Bcr-Abl tyrosine kinase, an oncoprotein that drives the proliferation of cancer cells in CML.

The synthesis of the core of these inhibitors often involves the reaction of the amino group of the benzoate derivative with a pyrimidine-based fragment. The brominated analog, Methyl 3-amino-5-bromo-4-methylbenzoate, can be utilized in a similar fashion. The bromine atom provides a handle for further chemical modifications through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of additional chemical diversity to potentially improve potency, selectivity, or pharmacokinetic properties of the final drug candidate.

Caption: Simplified Bcr-Abl signaling pathway and the inhibitory action of TKIs.

Section 5: Safety, Handling, and Storage

As a laboratory chemical, Methyl 3-amino-5-bromo-4-methylbenzoate should be handled with appropriate care. While a specific Material Safety Data Sheet (MSDS) is not widely available, data from closely related compounds suggest the following precautions.

Hazard Identification

Based on analogous compounds, Methyl 3-amino-5-bromo-4-methylbenzoate may be:

-

Harmful if swallowed.

-

A skin irritant.

-

A serious eye irritant.

-

A respiratory tract irritant.

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

Methyl 3-amino-5-bromo-4-methylbenzoate, with a molecular weight of 244.09 g/mol , is more than just a chemical compound; it is a testament to the enabling power of synthetic chemistry in the pursuit of targeted therapeutics. Its carefully orchestrated arrangement of functional groups provides a versatile platform for the construction of potent Bcr-Abl tyrosine kinase inhibitors, playing a crucial role in the development of life-saving treatments for chronic myeloid leukemia. This guide has aimed to provide a comprehensive overview of its synthesis, characterization, and application, empowering researchers and drug development professionals with the knowledge to effectively and safely utilize this key intermediate in their endeavors to advance human health.

References

-

ChemUniverse. METHYL 3-AMINO-5-BROMO-4-METHYLBENZOATE [P92116]. [Link]

Sources

Methyl 3-amino-5-bromo-4-methylbenzoate solubility data

An In-depth Technical Guide to the Solubility of Methyl 3-amino-5-bromo-4-methylbenzoate

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility characteristics of Methyl 3-amino-5-bromo-4-methylbenzoate (CAS No. 223519-11-7), a crucial intermediate in modern organic synthesis, particularly within pharmaceutical development.[1] Understanding the solubility of this compound is paramount for researchers, scientists, and drug development professionals to ensure efficient reaction kinetics, streamline purification processes, and develop viable formulation strategies.[2][3] This document synthesizes theoretical principles with actionable experimental protocols, offering a self-validating framework for solubility assessment.

Physicochemical Profile and Theoretical Solubility Considerations

The molecular structure of Methyl 3-amino-5-bromo-4-methylbenzoate dictates its solubility behavior. The presence of a polar amino group (-NH2) and an ester group (-COOCH3) allows for hydrogen bonding and dipole-dipole interactions, while the aromatic ring, methyl group (-CH3), and bromine atom (-Br) contribute to its lipophilic character.

Table 1: Physicochemical Properties of Methyl 3-amino-5-bromo-4-methylbenzoate

| Property | Value | Source |

| Molecular Formula | C₉H₁₀BrNO₂ | [1] |

| Molecular Weight | 244.09 g/mol | [1] |

| Appearance | Solid (form may vary) | N/A |

| Boiling Point | 344.75 °C at 760 mmHg (Predicted) | [1] |

| CAS Number | 223519-11-7 | [1] |

The fundamental principle of "like dissolves like" provides a predictive framework for its solubility in various solvent systems.[4]

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The compound is expected to have low solubility in water. While the amino and ester groups can interact with water molecules, the nonpolar aromatic ring and halogen substituent limit aqueous miscibility. Structurally similar compounds like methyl benzoate are poorly soluble in water.[5] Solubility is expected to be significantly better in alcohols like ethanol and methanol, which can engage in hydrogen bonding while also accommodating the nonpolar regions of the molecule.[6]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): High solubility is predicted in these solvents. Solvents like Dimethyl Sulfoxide (DMSO) are particularly effective at dissolving a wide range of organic compounds and are often used as stock solution solvents in research.[7][8]

-

Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): Due to the presence of the polar amino and ester functional groups, solubility is expected to be limited in nonpolar solvents.[4] However, some solubility may be observed in solvents like diethyl ether, as is the case with related aminobenzoates.[9]

-

Effect of pH: As an aromatic amine, the basic -NH2 group can be protonated in acidic conditions to form a more polar ammonium salt (R-NH3+). This salt form is expected to exhibit significantly higher aqueous solubility compared to the neutral molecule.[6] Therefore, the solubility of Methyl 3-amino-5-bromo-4-methylbenzoate in aqueous media will be pH-dependent.

Experimental Determination of Equilibrium Solubility

For drug development and regulatory purposes, the Biopharmaceutics Classification System (BCS) provides a framework where a drug is considered "highly soluble" if its highest single therapeutic dose is soluble in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8.[10][11] The definitive method for determining thermodynamic equilibrium solubility is the shake-flask method.[10][11][12]

Protocol: Equilibrium Solubility Determination via Shake-Flask Method

This protocol describes a robust, self-validating workflow for accurately measuring solubility.

Objective: To determine the equilibrium solubility of Methyl 3-amino-5-bromo-4-methylbenzoate in a specified solvent at a controlled temperature.

Core Principles: The protocol is designed to ensure that a true equilibrium is achieved between the undissolved solid and the saturated solution.[13] Meticulous phase separation and accurate quantification are critical for reliable data.[12]

Materials:

-

Methyl 3-amino-5-bromo-4-methylbenzoate (solid)

-

Selected solvent(s) (e.g., pH 1.2, 4.5, 6.8 buffers, ethanol, DMSO)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringes and chemically inert syringe filters (e.g., 0.45 µm PTFE)[4]

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or other suitable analytical instrument

Methodology:

-

Preparation: Add an excess amount of solid Methyl 3-amino-5-bromo-4-methylbenzoate to a series of vials. The excess is critical to ensure a saturated solution is formed.

-

Solvent Addition: Add a precise volume of the desired solvent to each vial. Prepare replicates for each solvent (triplicate is standard).[11]

-

Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker (e.g., 25°C or 37°C for biopharmaceutical relevance).[10] Agitate the samples for a predetermined time (e.g., 24-48 hours) to allow the system to reach equilibrium. The time required should be established through preliminary experiments by taking measurements at various time points until the concentration in solution remains constant.[11]

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. To ensure complete separation of the saturated solution from the undissolved solid, centrifuge the vials at high speed.[4]

-

Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the solution through a chemically inert syringe filter into a clean vial for analysis. This step is crucial to remove any remaining microscopic solid particles.[4][12]

-

Quantification: Prepare necessary dilutions of the filtrate with the appropriate mobile phase or solvent. Determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.[4]

-

Data Reporting: Express the solubility in standard units, such as mg/mL or mol/L, at the specified temperature and pH.[4]

Workflow Visualization

The following diagram illustrates the key stages of the shake-flask solubility determination workflow.

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Analytical Quantification Protocols

Accurate quantification of the dissolved solute is essential. High-Performance Liquid Chromatography (HPLC) is the preferred technique due to its specificity, sensitivity, and precision.[14]

Protocol: Quantification by Reversed-Phase HPLC (RP-HPLC)

Principle: This method separates the analyte from potential impurities based on its partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.[14]

| Parameter | Recommended Condition | Rationale |

| Column | C18, 4.6 mm x 150 mm, 5 µm | Standard for retaining moderately nonpolar aromatic compounds. |

| Mobile Phase | Acetonitrile:Water (e.g., 60:40, v/v) with 0.1% Formic Acid | Acetonitrile provides good elution strength. Formic acid improves peak shape and suppresses ionization of the amino group. |

| Flow Rate | 1.0 mL/min | A typical analytical flow rate ensuring good separation efficiency. |

| Detection | UV at ~254 nm or λmax | Aromatic compounds strongly absorb UV light; 254 nm is a common wavelength. Determining the specific λmax will optimize sensitivity.[14] |

| Column Temp. | 30°C | Ensures reproducible retention times. |

| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |

Quantification Procedure:

-

Standard Preparation: Create a stock solution of Methyl 3-amino-5-bromo-4-methylbenzoate of known concentration (e.g., 1 mg/mL) in the mobile phase.

-

Calibration Curve: Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the solubility samples (e.g., 1 µg/mL to 100 µg/mL).

-

Analysis: Inject the standards and the filtered samples onto the HPLC system.

-

Calculation: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration in the unknown samples by interpolation from this curve.[14]

Summary of Solubility Data

Specific, quantitative solubility data for Methyl 3-amino-5-bromo-4-methylbenzoate is not widely available in peer-reviewed literature. The information below is a qualitative summary based on data for structurally analogous compounds and general chemical principles.

Table 2: Qualitative Solubility Profile

| Solvent Class | Representative Solvents | Expected Solubility | Rationale/Supporting Evidence |

| Aqueous | Water, Buffered Solutions (pH 1.2-6.8) | Low to Very Slightly Soluble | Aromatic amines and esters generally have limited water solubility.[5][15] Solubility will increase at lower pH. |

| Polar Protic | Ethanol, Methanol | Soluble | Analogous aminobenzoates are soluble in alcohol.[9] |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Freely Soluble | Related bromo-methylbenzoates are reported as soluble in DMSO.[7][8] |

| Nonpolar | Hexane, Toluene | Sparingly to Insoluble | The molecule's polar functional groups limit solubility in nonpolar media.[4] |

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed.

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, impervious gloves, and safety glasses.[16]

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[16]

-

Hazard Profile: The compound is classified as a skin, eye, and respiratory irritant. It may be harmful if swallowed.[16] Consult the most recent Safety Data Sheet (SDS) for comprehensive hazard information before use.[16][17]

Conclusion

While specific quantitative solubility data for Methyl 3-amino-5-bromo-4-methylbenzoate remains to be published, a strong predictive understanding can be derived from its physicochemical properties and the behavior of analogous structures. Its solubility is expected to be low in aqueous media but will increase with decreasing pH. High solubility is anticipated in polar aprotic and protic organic solvents. For any application in research or development, it is imperative to experimentally determine the solubility under the specific conditions of use by employing robust, validated protocols such as the shake-flask method coupled with HPLC quantification.

References

- BenchChem. (2025). General Experimental Protocol for Determining Solubility. BenchChem.

-

Hefter, G. T., & Tomkins, R. P. T. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data, 64(2), 389–391. Retrieved from [Link]

-

Ramirez, J., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Pharmaceutics, 13(3), 389. Retrieved from [Link]

-

IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2010). Some Aromatic Amines, Organic Dyes, and Related Exposures. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 99. Lyon (FR): International Agency for Research on Cancer. Retrieved from [Link]

-

Slideshare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-amino-5-bromo-3-methylbenzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

Bergström, C. A. S., et al. (2002). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]

-

DTIC. (2023). Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties. Defense Technical Information Center. Retrieved from [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Retrieved from [Link]

-

World Health Organization. (2019). Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms (Annex 4). WHO Expert Committee on Specifications for Pharmaceutical Preparations. Retrieved from [Link]

-

Alfa Aesar. (2011). Material Safety Data Sheet - Methyl benzoate. Retrieved from [Link]

-

Drug Development & Delivery. (n.d.). FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review. Retrieved from [Link]

-

Tsume, Y., et al. (2019). ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium. Molecular Pharmaceutics, 16(12), 4785–4790. Retrieved from [Link]

-

Chemchart. (n.d.). 4-amino-3-bromo-5-methylbenzoic acid (860787-42-4). Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-Amino-5-bromo-2-methylbenzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Ammonium Benzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Properties of amines. Retrieved from [Link]

-

Wikipedia. (n.d.). Methyl benzoate. Retrieved from [Link]

-

ChemBK. (2024). Methyl 3-bromo-4-methylbenzoate. Retrieved from [Link]

-

ResearchGate. (2020). abstract about aromatic amines. Retrieved from [Link]

-

ChemUniverse. (n.d.). METHYL 3-AMINO-5-BROMO-4-METHYLBENZOATE [P92116]. Retrieved from [Link]

-

MySkinRecipes. (n.d.). Methyl 3-amino-5-bromo-4-methylbenzoate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-amino-4-methylbenzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Ammonium benzoate. Retrieved from [Link]

- BenchChem. (2025). Application Notes and Protocols for the Quantification of Methyl 2-amino-5-bromobenzoate. BenchChem.

-

PubChem. (n.d.). Methyl 4-amino-3-bromo-5-nitrobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

BOJNSCI. (n.d.). Methyl 3-amino-5-bromo-4-hydroxybenzoate. Retrieved from [Link]

- BenchChem. (2025). A Comparative Guide to the Analytical Techniques for Methyl 3-hydroxy-4,5-dimethoxybenzoate. BenchChem.

-

Schmitt, F. O., et al. (2022). Determination of the protein content of complex samples by aromatic amino acid analysis, liquid chromatography-UV absorbance, and colorimetry. Analytical and Bioanalytical Chemistry, 414(8), 2635–2647. Retrieved from [Link]

Sources

- 1. Methyl 3-amino-5-bromo-4-methylbenzoate [myskinrecipes.com]

- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review [drug-dev.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Methyl benzoate - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Methyl 3-bromo-4-methylbenzoate | 104901-43-1 [chemicalbook.com]

- 8. chembk.com [chembk.com]

- 9. Methyl 4-aminobenzoate | 619-45-4 [chemicalbook.com]

- 10. mdpi.com [mdpi.com]

- 11. who.int [who.int]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Exposure Data - Some Aromatic Amines, Organic Dyes, and Related Exposures - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. assets.thermofisher.com [assets.thermofisher.com]

- 17. Methyl 3-AMino-5-broMo-2-Methylbenzoate - Safety Data Sheet [chemicalbook.com]

A Technical Guide to the Predicted 13C NMR Spectrum of Methyl 3-amino-5-bromo-4-methylbenzoate

This in-depth technical guide provides a comprehensive analysis of the predicted 13C Nuclear Magnetic Resonance (NMR) spectral data for Methyl 3-amino-5-bromo-4-methylbenzoate. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural characteristics of the molecule through a detailed interpretation of its predicted 13C NMR spectrum. The guide combines theoretical principles with practical insights, offering a robust framework for understanding the influence of various substituents on the chemical environment of the aromatic ring.

Introduction: The Power of 13C NMR in Structural Elucidation

Carbon-13 NMR spectroscopy is an indispensable tool in organic chemistry for determining the carbon framework of a molecule. Unlike 1H NMR, 13C NMR spectra are typically simpler due to the low natural abundance of the 13C isotope (~1.1%), which minimizes carbon-carbon coupling. The chemical shift of each carbon atom is highly sensitive to its local electronic environment, providing a unique fingerprint of the molecule's structure. In substituted aromatic systems, such as Methyl 3-amino-5-bromo-4-methylbenzoate, the position of each carbon signal is dictated by the cumulative electronic effects (both inductive and resonance) of the various substituents attached to the ring.[1][2][3]

Molecular Structure and Carbon Numbering

To facilitate a clear and unambiguous discussion of the 13C NMR spectrum, the carbon atoms of Methyl 3-amino-5-bromo-4-methylbenzoate are numbered as illustrated in the diagram below. This numbering scheme will be used consistently throughout this guide for all spectral assignments.

Caption: Molecular structure of Methyl 3-amino-5-bromo-4-methylbenzoate with IUPAC numbering for 13C NMR assignments.

Predicted 13C NMR Spectral Data

The predicted 13C NMR chemical shifts for Methyl 3-amino-5-bromo-4-methylbenzoate are presented in the table below. These predictions are derived from established substituent chemical shift (SCS) effects on a benzene ring (base value: 128.5 ppm) and by comparison with structurally similar compounds.[4][5][6] The analysis of substituent effects provides a logical basis for each assignment.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

| C1 | ~132 | Attached to the electron-withdrawing carboxyl group. |

| C2 | ~129 | Influenced by the ortho-amino group (shielding) and meta-bromo and -methyl groups (minor effects). |

| C3 | ~145 | Directly attached to the strongly electron-donating amino group (shielding, but deshielded by ortho and para relationships to other groups). |

| C4 | ~125 | Flanked by two electron-donating groups (amino and methyl) and one electron-withdrawing group (bromo). |

| C5 | ~115 | Directly attached to the electronegative bromine atom (shielding due to heavy atom effect, but deshielded by inductive effect). |

| C6 | ~135 | Influenced by the ortho-bromo and meta-amino groups. |

| C7 (C=O) | ~166 | Carbonyl carbon of the methyl ester group. |

| C8 (O-CH3) | ~52 | Methyl carbon of the ester group. |

| C9 (Ring-CH3) | ~18 | Methyl carbon attached to the aromatic ring. |

In-depth Analysis of Substituent Effects

The predicted chemical shifts are a composite of the electronic influences of the four substituents on the benzene ring.

-

-COOCH3 (Methoxycarbonyl group): This is an electron-withdrawing group through both resonance and inductive effects. It deshields the attached carbon (C1) and other carbons in the ring, particularly those at the ortho and para positions.[4][5]

-

-NH2 (Amino group): The amino group is a strong electron-donating group through resonance, which significantly shields the ortho and para carbons. This effect is most pronounced on C2 and C4.

-

-Br (Bromo group): Bromine is an electronegative atom that exerts an electron-withdrawing inductive effect, deshielding adjacent carbons. However, it also has a "heavy atom effect" which can cause some shielding of the directly attached carbon (C5).

-

-CH3 (Methyl group): The methyl group is a weak electron-donating group through an inductive effect, causing slight shielding of the attached carbon and other ring carbons.

The interplay of these effects leads to the predicted spectrum. For instance, the significant upfield shift of C5 is a classic example of the heavy atom effect of bromine, while the downfield position of C3 is influenced by the directly bonded nitrogen of the amino group.

Experimental Protocol for 13C NMR Data Acquisition

To empirically validate the predicted spectral data, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring high-quality, reproducible data.

Sample Preparation

-

Dissolution: Accurately weigh approximately 20-50 mg of Methyl 3-amino-5-bromo-4-methylbenzoate and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6). The choice of solvent can slightly influence chemical shifts.[7]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.

-

Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

Spectrometer Setup and Data Acquisition

The following steps outline a standard procedure for acquiring a proton-decoupled 13C NMR spectrum on a modern NMR spectrometer.[8][9]

Caption: Standard workflow for 13C NMR data acquisition and processing.

-

Instrument Preparation: Insert the sample into the spectrometer, lock onto the deuterium signal of the solvent, and perform shimming to optimize the magnetic field homogeneity.[8]

-

Probe Tuning: Tune and match the 13C probe to the correct frequency to ensure maximum signal-to-noise.

-

Acquisition Parameters:

-

Pulse Program: Use a standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' on Bruker instruments).

-

Pulse Angle: A 30-45 degree pulse angle is recommended to allow for a shorter relaxation delay.[8]

-

Spectral Width: Set a spectral width that encompasses the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

Acquisition Time: An acquisition time of 1-2 seconds is typically sufficient.

-

Relaxation Delay (d1): A relaxation delay of 2 seconds is a good starting point.

-

Number of Scans (ns): Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) will be required to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio.

-

Perform a Fourier transform of the Free Induction Decay (FID).

-

Phase the spectrum to obtain pure absorption lineshapes.

-

Apply a baseline correction to ensure a flat baseline.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate the peaks (note: 13C integration is generally not quantitative under standard conditions).

-

Conclusion

This technical guide has provided a detailed prediction and interpretation of the 13C NMR spectrum of Methyl 3-amino-5-bromo-4-methylbenzoate. By understanding the fundamental principles of substituent effects on aromatic systems, researchers can confidently assign the carbon signals and confirm the structure of this and related molecules. The provided experimental protocol offers a robust methodology for obtaining high-quality empirical data to validate these predictions. This comprehensive approach underscores the power of 13C NMR spectroscopy as a cornerstone of modern chemical analysis and drug development.

References

- Dhami, K. S., & Stothers, J. B. (1967). 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Canadian Journal of Chemistry, 45(3), 233-241.

- Jahagirdar, D. V., Arbad, B. R., & Kulkarni, D. V. (1985).

- Amass, A. J., et al. (1998). The influence of substituents on the 13C-NMR chemical shifts of meta- and para- substituted phenylacetylenes. Polymer, 39(2), 413-420.

- Dhami, K. S., & Stothers, J. B. (1967). 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Canadian Journal of Chemistry, 45(3), 233-241.

- Yukawa, Y., & Tsuno, Y. (1972). Substituent effects on carbon-13 chemical shifts in 4-substituted biphenyls and benzenes. Substituent effect transmitted through eight covalent bonds. The Journal of Organic Chemistry, 37(22), 3575-3578.

- Farkas, Ö., et al. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(10), 863-869.

- Srinivasan, R., & Subbarayan, P. (1988). 13C NMR substituent induced chemical shifts in the side-chain carbons of α,β-unsaturated sulphones. Journal of Chemical Sciences, 100(5), 357-363.

- Kamienska-Trela, K., & Witanowski, M. (1999). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 4(10), 338-345.

- Akhtari, K., et al. (2007). Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. Magnetic Resonance in Chemistry, 45(10), 862-867.

-

Reynolds, W. F., & Hamer, G. K. (1976). Effect of ortho substituents on carbonyl carbon 13C NMR chemical shifts in substituted phenyl benzoates. Journal of the American Chemical Society, 98(23), 7296-7300. [Link]

- Reynolds, W. F. (2018). Acquiring 1 H and 13 C Spectra. In Optimizing NMR Methods for Structure Elucidation (pp. 45-67). Royal Society of Chemistry.

- Bruker. (n.d.). 13-C NMR Protocol for beginners AV-400.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. faculty.fiu.edu [faculty.fiu.edu]

- 7. Substituent effects on 1H and 13C NMR chemical shifts in titanocene benzoates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. books.rsc.org [books.rsc.org]

- 9. chem.uiowa.edu [chem.uiowa.edu]

FT-IR analysis of Methyl 3-amino-5-bromo-4-methylbenzoate

An In-Depth Technical Guide to the FT-IR Analysis of Methyl 3-amino-5-bromo-4-methylbenzoate

Introduction

Methyl 3-amino-5-bromo-4-methylbenzoate is a substituted aromatic compound with significant potential as a building block in the synthesis of various pharmaceutical and agrochemical agents. Its trifunctional nature, comprising an aromatic amine, a halogen, and an ester, makes it a versatile intermediate. Accurate structural confirmation and purity assessment are critical in any synthetic workflow involving this molecule. Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, rapid, and non-destructive analytical technique that provides a molecular fingerprint, making it an indispensable tool for the characterization of such compounds.

This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive overview of the principles, experimental protocols, and data interpretation for the . We will explore the theoretical underpinnings of the expected spectral features and provide a robust, field-proven protocol for obtaining high-quality data.

Part 1: Foundational Principles and Molecular Structure

At its core, FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy states of its chemical bonds. The specific frequencies of IR radiation absorbed are unique to the types of bonds and the overall structure of the molecule.

The structure of Methyl 3-amino-5-bromo-4-methylbenzoate contains several key functional groups that will give rise to characteristic absorption bands in the FT-IR spectrum:

-

Aromatic Amine (-NH₂): The N-H bonds will exhibit characteristic stretching and bending vibrations.

-

Aromatic Ester (-COOCH₃): The carbonyl (C=O) and carbon-oxygen (C-O) bonds will produce strong, distinct absorption bands.

-

Substituted Benzene Ring: The aromatic C-H and C=C bonds, along with the substitution pattern, will have specific spectral signatures.

-

Carbon-Bromine Bond (C-Br): This bond will have a characteristic stretching vibration in the fingerprint region of the spectrum.

Below is a diagram illustrating the molecular structure and its key functional components.

Caption: Molecular structure of Methyl 3-amino-5-bromo-4-methylbenzoate with key functional groups.

Part 2: Interpreting the Predicted FT-IR Spectrum

While an experimental spectrum for this specific molecule is not publicly available in common databases, we can predict its key features with a high degree of confidence based on established group frequencies.[1][2][3][4]

Key Spectral Regions and Expected Vibrations:

-

N-H Stretching (Aromatic Amine): Primary aromatic amines typically show two distinct bands in the 3500-3300 cm⁻¹ region.[1][2] These correspond to the asymmetric and symmetric stretching vibrations of the N-H bonds. We expect to see two medium-intensity peaks here.

-

C-H Stretching:

-

Aromatic C-H: Weak to medium bands are expected above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹), characteristic of C-H bonds on the benzene ring.[4]

-

Aliphatic C-H: The methyl groups (-CH₃) will show stretching vibrations just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹).

-

-

C=O Stretching (Aromatic Ester): A very strong and sharp absorption band is anticipated for the carbonyl group of the ester. For aromatic esters, this peak is typically found in the range of 1730-1715 cm⁻¹.[3][5] The conjugation with the aromatic ring slightly lowers the frequency compared to saturated esters.

-

C=C Stretching (Aromatic Ring): One to three medium to weak intensity bands are expected in the 1620-1450 cm⁻¹ region due to the C=C stretching vibrations within the benzene ring.

-

N-H Bending: The scissoring vibration of the primary amine (-NH₂) group typically appears as a medium to strong band in the 1650-1580 cm⁻¹ region.[2]

-

C-O and C-N Stretching:

-

C-H Bending (Out-of-Plane): The out-of-plane (OOP) bending vibrations of the aromatic C-H bonds occur in the 900-675 cm⁻¹ region. The pattern of these bands can sometimes provide information about the substitution pattern on the ring.[4]

-

C-Br Stretching: The carbon-bromine stretching vibration is expected to produce a medium to strong band in the low-frequency region, typically between 680-515 cm⁻¹.

Summary of Predicted FT-IR Absorption Bands:

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| 3500 - 3300 | N-H Asymmetric & Symmetric Stretch | Aromatic Amine | Medium (two bands) |

| 3100 - 3000 | C-H Stretch | Aromatic | Weak to Medium |

| 2960 - 2850 | C-H Stretch | Aliphatic (-CH₃) | Weak to Medium |

| 1730 - 1715 | C=O Stretch | Aromatic Ester | Strong |

| 1650 - 1580 | N-H Bend | Aromatic Amine | Medium to Strong |

| 1620 - 1450 | C=C Stretch | Aromatic Ring | Medium to Weak |

| 1335 - 1250 | C-N Stretch | Aromatic Amine | Strong |

| 1310 - 1250 | C-C-O Stretch | Aromatic Ester | Strong |

| 1130 - 1100 | O-C-C Stretch | Aromatic Ester | Strong |

| 900 - 675 | C-H Out-of-Plane Bend | Aromatic | Medium to Strong |

| 680 - 515 | C-Br Stretch | Aryl Halide | Medium to Strong |

Part 3: Experimental Protocol for FT-IR Analysis

This protocol details the use of Attenuated Total Reflectance (ATR) FT-IR, a modern and highly efficient technique for analyzing solid samples with minimal preparation.[7][8][9]

Objective: To obtain a high-quality, reproducible FT-IR spectrum of solid Methyl 3-amino-5-bromo-4-methylbenzoate.

Materials and Equipment:

-

FT-IR Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

-

Sample of Methyl 3-amino-5-bromo-4-methylbenzoate (ensure it is dry)

-

Spatula

-

Solvent for cleaning (e.g., isopropanol or ethanol)

-

Lint-free wipes

Experimental Workflow Diagram:

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. allreviewjournal.com [allreviewjournal.com]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. rockymountainlabs.com [rockymountainlabs.com]

- 9. jascoinc.com [jascoinc.com]

Methyl 3-amino-5-bromo-4-methylbenzoate safety data sheet (SDS)

An In-depth Technical Guide to the Safe Handling of Methyl 3-amino-5-bromo-4-methylbenzoate

Introduction: As novel chemical entities are synthesized and evaluated in drug discovery and materials science, a comprehensive understanding of their safety profiles is paramount for protecting researchers. Methyl 3-amino-5-bromo-4-methylbenzoate (CAS No. 223519-11-7) is a substituted aromatic compound with potential applications as a synthetic building block. This guide provides a detailed examination of its potential hazards and outlines robust protocols for its safe handling, storage, and emergency management.

Due to a lack of a comprehensive, publicly available Safety Data Sheet (SDS) for this specific isomer, this document employs a proxy-based hazard assessment. The safety profile is primarily inferred from data available for the closely related structural isomer, Methyl 3-amino-5-bromo-2-methylbenzoate (CAS No. 1000342-11-9) , which is more thoroughly documented[1][2][3]. This approach provides a scientifically grounded yet cautious framework for laboratory operations.

Chemical Identification and Physicochemical Properties

Precise identification is the foundation of chemical safety. The properties of the target compound and its primary analytical proxy are summarized below.

| Property | Methyl 3-amino-5-bromo-4-methylbenzoate | Methyl 3-amino-5-bromo-2-methylbenzoate (Proxy) |

| CAS Number | 223519-11-7[4] | 1000342-11-9[1] |

| Molecular Formula | C₉H₁₀BrNO₂[4] | C₉H₁₀BrNO₂[1] |

| Molecular Weight | 244.09 g/mol [4] | 244.09 g/mol [1] |

| Appearance | Solid (Assumed) | Solid |

| Melting Point | Data not available | 270°C[3] |

| Boiling Point | Data not available | 112°C at 0.2 mmHg[3] |

Hazard Identification and GHS Classification

The primary hazards associated with this class of compounds are acute toxicity and irritation. The GHS classification, inferred from proxy data, mandates careful handling to avoid direct contact and inhalation.

Inferred GHS Classification:

-

Acute Toxicity, Oral (Category 3) : H301 - Toxic if swallowed[2].

-

Skin Irritation (Category 2) : H315 - Causes skin irritation[1][3].

-

Serious Eye Irritation (Category 2) : H319 - Causes serious eye irritation[1][3].

These classifications are visualized below, linking the compound to its expected hazards and corresponding GHS pictograms.

Caption: Inferred GHS Pictograms and Hazard Statements.

Safe Handling and Exposure Control

A multi-layered approach to exposure control is critical. This involves engineering controls, administrative procedures, and appropriate Personal Protective Equipment (PPE). The causality is clear: because the compound is an irritant and potentially toxic upon ingestion, all routes of exposure must be blocked.

Engineering Controls

-

Ventilation: All manipulations of solid material (weighing, transferring) or solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or aerosols[3].

-

Safety Stations: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested[5].

Personal Protective Equipment (PPE)

The selection of PPE is directly dictated by the identified hazards. The following workflow illustrates the decision-making process for ensuring adequate protection.

Caption: Personal Protective Equipment (PPE) Selection Workflow.

Protocol for Donning and Doffing PPE:

-

Inspection: Always inspect gloves for tears or punctures before use.

-

Donning Sequence: Put on the lab coat first, followed by safety goggles, and finally gloves. Ensure gloves overlap the cuffs of the lab coat.

-

Doffing Sequence: To prevent cross-contamination, remove PPE in the reverse order: gloves first (using a proper removal technique to avoid touching the outer surface), followed by the lab coat, and finally the goggles in an area outside the immediate workspace.

-

Hygiene: Wash hands thoroughly with soap and water after removing all PPE[1][3].

Emergency Procedures and First Aid

Rapid and correct response to an exposure is critical to minimizing harm. The following protocols are based on standard laboratory practice and information from related compounds[1][3].

First-Aid Measures

The appropriate first-aid response is determined by the route of exposure.

Caption: First-Aid Response by Exposure Route.

Accidental Release Measures

In the event of a spill, the primary objectives are to contain the material, prevent personnel exposure, and decontaminate the area.

-

Evacuate: Immediately alert others in the area and evacuate non-essential personnel.

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

PPE: Don appropriate PPE, including respiratory protection if the spill is large or generates significant dust.

-

Containment: For solid spills, gently sweep up the material to avoid creating dust and place it into a suitable, labeled container for disposal[6]. Do not use water to clean up as it may spread contamination.

-

Decontamination: Clean the spill area with an appropriate solvent and then wash with soap and water.

-

Disposal: All cleanup materials should be collected and disposed of as hazardous waste[3].

Firefighting Measures

While not classified as flammable, the compound may burn under fire conditions.

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam[1][3].

-

Hazardous Combustion Products: Thermal decomposition may produce toxic gases such as carbon oxides, nitrogen oxides (NOx), and hydrogen bromide[7].

-

Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear[1][3].

Stability, Storage, and Disposal

-

Stability: The compound is expected to be stable under normal laboratory conditions[7].

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place[3]. Keep away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of the chemical and any contaminated materials as hazardous waste in accordance with all local, state, and federal regulations. This may involve removal to a licensed chemical destruction plant or controlled incineration[3]. Do not allow the material to enter sewer systems[3].

Conclusion

While a complete safety dataset for Methyl 3-amino-5-bromo-4-methylbenzoate is not currently available, a risk assessment based on closely related structural isomers provides a robust framework for its safe use. The primary hazards are inferred to be acute oral toxicity, skin irritation, and serious eye irritation. Adherence to the engineering controls, personal protective equipment protocols, and emergency procedures outlined in this guide is essential for mitigating risk and ensuring the safety of all laboratory personnel. Always perform a risk assessment for any new procedure involving this compound.

References

-

PubChem. (n.d.). Methyl 3-amino-4-methylbenzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (2024). Safety Data Sheet: Methyl benzoate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-amino-5-bromo-3-methylbenzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3,5-dibromo-4-methylbenzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-Amino-5-bromo-2-methylbenzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemUniverse. (n.d.). METHYL 3-AMINO-5-BROMO-4-METHYLBENZOATE [P92116]. Retrieved from [Link]

Sources

- 1. Methyl 3-AMino-5-broMo-2-Methylbenzoate - Safety Data Sheet [chemicalbook.com]

- 2. Methyl 3-Amino-5-bromo-2-methylbenzoate | C9H10BrNO2 | CID 24729181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemicalbook.com [chemicalbook.com]

- 4. chemuniverse.com [chemuniverse.com]

- 5. fishersci.com [fishersci.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. fishersci.com [fishersci.com]

The Alchemist's Intermediate: A Technical Guide to Methyl 3-amino-5-bromo-4-methylbenzoate for Advanced Synthesis